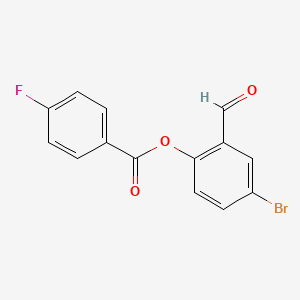

4-bromo-2-formylphenyl 4-fluorobenzoate

Description

4-Bromo-2-formylphenyl 4-fluorobenzoate (C₁₄H₈BrFO₃, molecular weight: 341.1 g/mol) is a halogenated aromatic ester characterized by a bromine atom at the para-position, a formyl group at the ortho-position on the phenyl ring, and a 4-fluorobenzoate moiety (Fig. 1). This compound is synthesized via esterification of 4-bromo-2-formylphenol with 4-fluorobenzoyl chloride under catalytic conditions . Its structural uniqueness arises from the interplay of electron-withdrawing groups (Br, F) and the formyl group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and materials science, particularly in reactions requiring regioselective halogen bonding or nucleophilic aromatic substitution .

Properties

IUPAC Name |

(4-bromo-2-formylphenyl) 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFO3/c15-11-3-6-13(10(7-11)8-17)19-14(18)9-1-4-12(16)5-2-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIVKRGOOYEPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Halogen Type and Reactivity

The nature and position of halogens significantly influence reactivity and biological activity. For example:

| Compound Name | Molecular Formula | Key Substituents | Reactivity/Biological Impact |

|---|---|---|---|

| 4-Bromo-2-formylphenyl 4-fluorobenzoate | C₁₄H₈BrFO₃ | Br (C4), CHO (C2), F (benzoate) | Enhanced halogen bonding; moderate electrophilicity |

| Ethyl 4-{[(4-chloro-2-formylphenoxy)acetyl]amino}benzoate | C₁₈H₁₆ClNO₅ | Cl (C4) instead of Br | Reduced steric bulk; lower binding affinity in enzyme assays |

| Ethyl 4-{[(4-iodo-2-formylphenoxy)acetyl]amino}benzoate | C₁₈H₁₆INO₅ | I (C4) instead of Br | Increased van der Waals interactions; higher cytotoxicity |

Bromine’s intermediate electronegativity and polarizability balance reactivity and stability, making the target compound more versatile in synthetic pathways than its chloro or iodo analogs .

Substituent Position on the Aromatic Ring

Halogen and functional group positions alter electronic distribution and steric hindrance:

The para-bromo and ortho-formyl arrangement in the target compound enhances its ability to participate in directed ortho-metalation reactions, a feature less pronounced in analogs with alternative halogen placements .

Functional Group Modifications

Variations in ester groups or additional moieties impact solubility and bioactivity:

The absence of polar groups (e.g., hydroxyl or carbamoyl) in the target compound improves its membrane permeability compared to these analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.